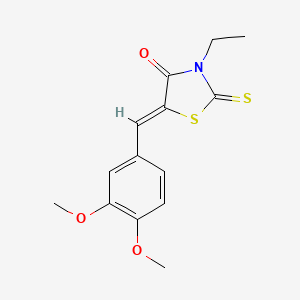

(Z)-5-(3,4-dimethoxybenzylidene)-3-ethyl-2-thioxothiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(Z)-5-(3,4-dimethoxybenzylidene)-3-ethyl-2-thioxothiazolidin-4-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves the Aldol condensation, a powerful way of making carbon-carbon bonds and introducing useful functionality into the resulting product . In this reaction, two aldehyde molecules react to form an initial addition product, which is a β-hydroxyaldehyde. These substances usually eliminate water to form α,β-unsaturated carbonyl compounds .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by techniques such as FTIR, 1H NMR, 13C NMR, and MS, and confirmed by single crystal X-ray diffraction . Quantum chemical calculations including molecular geometry, intermolecular hydrogen bonds, and vibrational frequencies have been carried out for the structures .Chemical Reactions Analysis

The Aldol condensation is a key reaction in the synthesis of similar compounds . This reaction involves both nucleophilic addition and alpha substitution steps, yielding a beta hydroxy carbonyl compound .Aplicaciones Científicas De Investigación

Synthesis and Characterization

This compound has been synthesized and characterized as part of a study on ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, highlighting its role in the development of new chemical entities with potential antimicrobial activity. The structural elucidation was achieved using techniques like NMR, IR, Mass spectrometry, and elemental analysis, demonstrating its utility in the synthesis of complex molecules (Spoorthy et al., 2021).

Antimicrobial Activity

Derivatives of "(Z)-5-(3,4-dimethoxybenzylidene)-3-ethyl-2-thioxothiazolidin-4-one" have shown promising antimicrobial properties. A study synthesized a series of derivatives and evaluated their antimicrobial activity against both gram-positive and gram-negative bacteria. The results indicate that these compounds possess good to moderate activity, suggesting their potential as antimicrobial agents (PansareDattatraya & Devan, 2015).

Molecular Structure Investigation

Investigations into the molecular structure of related compounds using techniques like DFT and X-Ray Diffraction have been conducted. Such studies provide insights into the compound's crystal structure and intermolecular interactions, which are crucial for understanding its chemical behavior and potential applications in material science or drug design (Benhalima et al., 2011).

Supramolecular Self-Assembly

The compound and its derivatives have been explored for their supramolecular self-assembly capabilities, driven by hydrogen bonding and diverse π–hole interactions. This research underscores its potential in the development of supramolecular materials with tailored properties for applications in nanotechnology and materials science (Andleeb et al., 2017).

Anticancer Evaluation

Several studies have synthesized derivatives of this compound to evaluate their anticancer properties. These studies involve the synthesis of novel molecules and their subsequent testing against various cancer cell lines to assess their efficacy. The findings suggest that certain derivatives exhibit significant anticancer activity, highlighting the potential of these compounds in the development of new anticancer agents (Deep et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S2/c1-4-15-13(16)12(20-14(15)19)8-9-5-6-10(17-2)11(7-9)18-3/h5-8H,4H2,1-3H3/b12-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJISBNMVWATXEQ-WQLSENKSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2969899.png)

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2969904.png)

![N-butyl-N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2969907.png)

![1-{4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B2969908.png)

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one](/img/structure/B2969921.png)

![N-(4-butylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2969922.png)